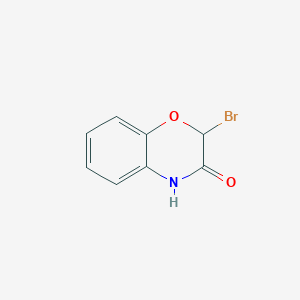

2-bromo-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-bromo-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.045. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Oxazines, 1,2-Benzoxazines, and Related Compounds

The literature review by Sainsbury (1991) describes the synthesis and properties of 1,2-oxazines, 1,2-benzoxazines, and related compounds, including 2-bromo-2H-1,4-benzoxazin-3(4H)-one. The paper discusses various methods for synthesizing these compounds, their uses as chiral synthons, and general reactions involving them. The reduction of 1,2-oxazines derivatives is also elaborated in this review.

Biological and Pharmaceutical Applications

Benzoxazinoids as Plant Defence Metabolites and Antimicrobial Scaffolds

According to de Bruijn, Gruppen, & Vincken (2018), benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites found in the Poaceae family and some dicots. These compounds serve roles in allelopathy and as defense compounds against biological threats. The review highlights that while natural benzoxazinoids have limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone has potential as a scaffold for designing potent antimicrobial compounds.

Benzoxazine A Privileged Scaffold in Medicinal Chemistry

The review by Tang, Tan, Chen, & Wan (2022) emphasizes the significance of the benzoxazine scaffold in medicinal chemistry. Benzoxazine compounds exhibit a variety of biological activities, including anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. This review provides insights into the recent advancements of benzoxazine derivatives in medicinal chemistry.

Environmental and Material Applications

Advanced Carbon Materials Derived from Polybenzoxazines

Shaer, Oppenheimer, Lin, & Ishida (2021) review the properties and applications of advanced carbon materials obtained from polybenzoxazines. The review discusses the thermal degradation products of polybenzoxazines during carbonization, highlighting their thermal stability and versatile applications, including as electrodes, gas adsorbents, and catalysts.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit inhibitory activity against enzymes like cyclooxygenase-2 (cox-2) .

Mode of Action

It’s worth noting that related compounds have shown inhibitory activity against cox-2 , suggesting that 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential cox-2 inhibition, it could be inferred that the compound may impact the prostaglandin synthesis pathway, which is regulated by cox-2 .

Result of Action

Based on the potential cox-2 inhibition, it could be hypothesized that the compound may reduce the production of prostaglandins, thereby potentially exerting anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

It has been suggested that compounds with a similar structure exhibit potent renin inhibition and good permeability, solubility, and metabolic stability .

Molecular Mechanism

The molecular mechanism of action of 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is not well established. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-bromo-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJFOGYRODBABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)

![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)

![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)

![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)